4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonyl-indole derivatives. This compound is characterized by its unique structure, which includes indole, sulfonyl, benzoyl, and thiazole moieties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are part of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The indole derivatives are known to interact with their targets, leading to a variety of changes that result in their diverse biological activities . The specific interactions and changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the diverse biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by sulfonylation and benzoylation reactions. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of large-scale reactors for the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can lead to a variety of substituted derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and diabetes.
Industry: It can be used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, used in cancer research.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives:
Uniqueness
4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide stands out due to its unique combination of indole, sulfonyl, benzoyl, and thiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-[2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N6O6S4/c43-33(25-9-13-27(14-10-25)51(45,46)41-19-17-23-5-1-3-7-31(23)41)39-35-37-29(21-49-35)30-22-50-36(38-30)40-34(44)26-11-15-28(16-12-26)52(47,48)42-20-18-24-6-2-4-8-32(24)42/h1-16,21-22H,17-20H2,(H,37,39,43)(H,38,40,44) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWCIWQUMORHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CSC(=N5)NC(=O)C6=CC=C(C=C6)S(=O)(=O)N7CCC8=CC=CC=C87 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N6O6S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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